molecular formula C12H16O4 B579309 2-Butene-1,4-dimethacrylate CAS No. 18621-77-7

2-Butene-1,4-dimethacrylate

Cat. No.: B579309
CAS No.: 18621-77-7
M. Wt: 224.256
InChI Key: SNPKTIBMZOAVGQ-UHFFFAOYSA-N
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Description

2-Butene-1,4-dimethacrylate is an organic compound with the molecular formula C12H16O4. It is a dimethacrylate ester derived from 2-butene and methacrylic acid. This compound is known for its applications in polymer chemistry, particularly in the synthesis of cross-linked polymers and copolymers.

Scientific Research Applications

2-Butene-1,4-dimethacrylate has a wide range of applications in scientific research, including:

    Polymer Chemistry: Used as a cross-linking agent in the synthesis of various polymers and copolymers.

    Material Science: Employed in the development of advanced materials with specific mechanical and thermal properties.

    Biomedical Engineering: Utilized in the fabrication of hydrogels and other biomaterials for medical applications.

    Coatings and Adhesives: Incorporated into formulations to enhance the performance of coatings and adhesives.

Safety and Hazards

2-Butene-1,4-dimethacrylate is a moderate skin sensitizer . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

A recent study has proposed the use of photo-caged 2-butene-1,4-dial as an efficient, target-specific photo-crosslinker for covalent trapping of DNA-binding proteins . This could open up new avenues for the use of 2-Butene-1,4-dimethacrylate and related compounds in biological research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butene-1,4-dimethacrylate can be synthesized through the esterification of 2-butene-1,4-diol with methacrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and advanced purification techniques, such as fractional distillation, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Butene-1,4-dimethacrylate undergoes various chemical reactions, including:

    Polymerization: It can undergo free radical polymerization to form cross-linked polymers.

    Addition Reactions: The double bonds in the compound can participate in addition reactions with various reagents.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and methacrylic acid.

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.

    Addition Reactions: Reagents such as hydrogen bromide or chlorine can add across the double bonds.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester groups.

Major Products Formed

    Polymerization: Cross-linked polymers with enhanced mechanical properties.

    Addition Reactions: Halogenated derivatives of the original compound.

    Hydrolysis: 2-butene-1,4-diol and methacrylic acid.

Comparison with Similar Compounds

Similar Compounds

  • Ethylene glycol dimethacrylate (EGDMA)
  • 1,4-Butanediol dimethacrylate (BDDMA)
  • Triethylene glycol dimethacrylate (TEGDMA)

Comparison

2-Butene-1,4-dimethacrylate is unique due to its specific structure, which allows for the formation of polymers with distinct properties. Compared to ethylene glycol dimethacrylate and 1,4-butanediol dimethacrylate, this compound provides better control over the cross-linking density and mechanical properties of the resulting polymers. Triethylene glycol dimethacrylate, on the other hand, offers higher flexibility but lower mechanical strength compared to this compound.

Properties

IUPAC Name

[(E)-4-(2-methylprop-2-enoyloxy)but-2-enyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-9(2)11(13)15-7-5-6-8-16-12(14)10(3)4/h5-6H,1,3,7-8H2,2,4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPKTIBMZOAVGQ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC=CCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(=O)OC/C=C/COC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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